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Compound of Interest

Compound Name: 5-Aminopyrazine-2-carboxylic acid

Cat. No.: B112594

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Aminopyrazine-2-carboxylic acid is a pivotal heterocyclic building block,
distinguished by its pyrazine core functionalized with both an amine and a carboxylic acid
group. This unique arrangement of functional groups imparts a versatile reactivity profile,
rendering it an invaluable intermediate in the synthesis of a wide array of complex organic
molecules. Its significance is particularly pronounced in the fields of medicinal chemistry and
materials science, where it serves as a foundational scaffold for the development of novel
therapeutic agents and functional materials. This technical guide provides a comprehensive
overview of its properties, synthesis, key reactions, and applications, with a focus on practical
experimental details and underlying scientific principles.

Physicochemical and Spectroscopic Data

The fundamental properties of 5-aminopyrazine-2-carboxylic acid are summarized in the
tables below, providing a ready reference for researchers.

Table 1: Physical and Chemical Properties
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Property Value Reference(s)

5-Aminopyrazine-2-carboxylic
IUPAC Name " [1]
aci

5-Amino-2-pyrazinecarboxylic
Synonyms acid, 2-Amino-5- [2]

pyrazinecarboxylic acid

CAS Number 40155-43-9 [2]
Molecular Formula CsHsNsO:2 [2]
Molecular Weight 139.11 g/mol [2]
Appearance Light yellow powder [2]
Purity > 98% (HPLC) [2]
Storage Conditions Store at 0-8 °C [2]

Table 2: Spectroscopic Data
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Spectroscopy

Key Features and Interpretation

1H NMR

The proton NMR spectrum is expected to show
distinct signals for the two aromatic protons on
the pyrazine ring and the amine protons. The
chemical shifts will be influenced by the
electron-withdrawing carboxylic acid group and
the electron-donating amino group. The acidic
proton of the carboxylic acid will typically appear
as a broad singlet at a downfield chemical shift

(often >10 ppm) in a non-aqueous solvent.

13C NMR

The carbon NMR spectrum will display five
distinct signals corresponding to the carbon
atoms of the pyrazine ring and the carboxyl
group. The carboxyl carbon will appear at a
characteristic downfield position (typically in the
range of 165-185 ppm). The chemical shifts of
the ring carbons are influenced by the positions

of the nitrogen atoms and the substituents.

FTIR

The infrared spectrum will exhibit characteristic
absorption bands for the functional groups
present. A broad O-H stretch from the carboxylic
acid will be observed in the region of 2500-3300
cm~1, The C=0 stretch of the carboxylic acid will
appear around 1710-1760 cm~2, N-H stretching
vibrations of the primary amine will be visible in
the 3300-3500 cm~1 region. C=N and C=C
stretching vibrations of the pyrazine ring will be
found in the 1400-1600 cm~1 range.

Mass Spec

The mass spectrum will show a molecular ion
peak (M+) corresponding to the molecular
weight of the compound. Common
fragmentation patterns may include the loss of
CO:2 (44 Da) from the carboxylic acid group and
other fragments characteristic of the pyrazine

ring structure.
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Synthesis of 5-Aminopyrazine-2-carboxylic Acid

A common synthetic route to 5-aminopyrazine-2-carboxylic acid involves the amination of a
halogenated pyrazine precursor. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 2,5-Dichloropyrazine

This synthesis proceeds in two main steps: selective amination followed by hydrolysis of a
nitrile or ester group, or direct carboxylation. A plausible route involves the selective
displacement of one chlorine atom followed by conversion of the second chloro group.

Step 1: Synthesis of 2-Amino-5-chloropyrazine

o Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic
stirrer and a reflux condenser.

o Reagents: Add 2,5-dichloropyrazine (1 equivalent) to a suitable solvent such as ethanol or
water.

o Reaction: To the stirred solution, add an excess of aqueous ammonia (e.g., 28% solution, 3-
5 equivalents).

o Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the
reaction progress by thin-layer chromatography (TLC).

o Work-up: Upon completion, cool the reaction mixture to room temperature. The product may
precipitate out of solution. If so, collect the solid by vacuum filtration. If not, concentrate the
solution under reduced pressure and purify the residue by column chromatography on silica

gel.

Step 2: Conversion to 5-Aminopyrazine-2-carboxylic Acid

This step can be achieved through various methods, including cyanation followed by
hydrolysis, or a palladium-catalyzed carboxylation.

¢ Via Cyanation and Hydrolysis:
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o The 2-amino-5-chloropyrazine is reacted with a cyanide source (e.g., CUCN) in a high-
boiling polar aprotic solvent like DMF or NMP at elevated temperatures to introduce a
nitrile group.

o The resulting 5-amino-pyrazine-2-carbonitrile is then subjected to acidic or basic
hydrolysis to convert the nitrile group into a carboxylic acid.

e Via Palladium-Catalyzed Carboxylation:

o Reaction Setup: In a pressure-rated vessel, combine 2-amino-5-chloropyrazine (1
equivalent), a palladium catalyst (e.g., Pd(OAc)z, Pd(PPhs)4), a suitable ligand (e.g., dppf),
and a base (e.g., K2COs).

o Reaction: Add a source of carbon monoxide (e.g., Mo(CO)e or under a CO atmosphere)
and a suitable solvent (e.g., dioxane/water).

o Heating: Heat the sealed vessel to the required temperature (typically 80-120 °C) for
several hours.

o Work-up: After cooling, the reaction mixture is filtered, and the filtrate is acidified to
precipitate the carboxylic acid product, which is then collected by filtration and can be
further purified by recrystallization.

Key Reactions and Experimental Protocols

The dual functionality of 5-aminopyrazine-2-carboxylic acid allows for a variety of chemical
transformations, making it a versatile building block. The amino group can undergo acylation,
alkylation, and diazotization, while the carboxylic acid can be converted to esters, amides, and
acid chlorides.

Amidation

The formation of an amide bond is a crucial reaction in the synthesis of many biologically active
molecules.

Experimental Protocol: Amidation with a Primary Amine

 Activation of the Carboxylic Acid:
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o Method A (Thionyl Chloride): To a stirred suspension of 5-aminopyrazine-2-carboxylic
acid (1 equivalent) in an inert solvent (e.g., dichloromethane or toluene) containing a
catalytic amount of DMF, add thionyl chloride (1.2 equivalents) dropwise at O °C. Stir the
mixture at room temperature until a clear solution is obtained, indicating the formation of
the acid chloride. Remove the excess thionyl chloride under reduced pressure.

o Method B (Coupling Agents): To a solution of 5-aminopyrazine-2-carboxylic acid (1
equivalent), the primary amine (1.1 equivalents), and a suitable base (e.g., DIPEA or
triethylamine, 2-3 equivalents) in an aprotic solvent (e.g., DMF or CH2Cl2), add a coupling
agent such as HATU, HBTU, or EDC (1.2 equivalents). Stir the reaction at room
temperature for several hours.

o Amide Formation: Dissolve the crude acid chloride (from Method A) in an anhydrous aprotic
solvent (e.g., dichloromethane). To this solution, add the primary amine (1.1 equivalents) and
a non-nucleophilic base (e.g., triethylamine or pyridine, 2 equivalents) at 0 °C. Allow the
reaction to warm to room temperature and stir until completion (monitored by TLC).

o Work-up: For both methods, upon completion, dilute the reaction mixture with an organic
solvent and wash sequentially with a dilute acid solution (e.g., 1M HCI), a saturated sodium
bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure. The crude amide can be purified by column
chromatography or recrystallization.

Esterification

Esterification is another key transformation, often used to modify the pharmacokinetic
properties of a lead compound or to act as a protecting group.

Experimental Protocol: Fischer Esterification with Methanol

e Reaction Setup: In a round-bottom flask, suspend 5-aminopyrazine-2-carboxylic acid (1
equivalent) in an excess of methanol, which acts as both the solvent and the reagent.

o Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a
strong acid (e.g., concentrated sulfuric acid or hydrogen chloride in methanol).
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e Heating: Heat the reaction mixture to reflux and maintain for several hours. Monitor the
reaction's progress by TLC.

o Work-up: After the reaction is complete, cool the mixture to room temperature and remove
the excess methanol under reduced pressure.

 Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a
saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash
with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to
yield the crude ester. Further purification can be achieved by column chromatography or
recrystallization.

Applications in Drug Discovery and Materials
Science

5-Aminopyrazine-2-carboxylic acid and its derivatives are of significant interest in several
areas of research.

» Medicinal Chemistry: The pyrazine scaffold is a well-established pharmacophore. Derivatives
of 5-aminopyrazine-2-carboxylic acid have been investigated for a range of biological
activities, including as anti-inflammatory, antimicrobial, and anticancer agents.[2] For
instance, certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent
inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various
cancers.

» Agrochemicals: This compound serves as a precursor for the synthesis of effective
herbicides and fungicides, contributing to crop protection and improved agricultural yields.[2]

» Materials Science: The ability of the carboxylate and amino groups to coordinate with metal
ions makes 5-aminopyrazine-2-carboxylic acid a valuable linker for the construction of
metal-organic frameworks (MOFs) and coordination polymers. These materials have
potential applications in gas storage, catalysis, and sensing.

Visualizations of Pathways and Workflows
Signaling Pathway
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Derivatives of 5-aminopyrazine-2-carboxylic acid have been shown to inhibit the FGFR
signaling pathway, which plays a critical role in cell proliferation and survival. The following
diagram illustrates a simplified representation of this pathway and the point of inhibition.

Cell Proliferation
& Survival

RAS }——{ RAF }——{ MEK }——{ ERK

Click to download full resolution via product page

Caption: Inhibition of the FGFR signaling pathway by a 5-aminopyrazine-2-carboxamide
derivative.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of an amide
derivative from 5-aminopyrazine-2-carboxylic acid.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b112594?utm_src=pdf-body
https://www.benchchem.com/product/b112594?utm_src=pdf-body-img
https://www.benchchem.com/product/b112594?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Start: 5-Aminopyrazine-
2-carboxylic Acid

Carboxylic Acid Activation
(e.g., with HATU)

Amine Coupling

Aqueous Work-up
(Wash with acid, base, brine)

l

Drying
(Anhydrous Na2S0a4)

l

Solvent Removal
(Rotary Evaporation)

Purification
(Column Chromatography)

Characterization
(NMR, MS, IR)

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of an amide derivative.
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Conclusion

5-Aminopyrazine-2-carboxylic acid stands out as a heterocyclic building block of immense
potential. Its accessible synthesis and versatile reactivity provide a robust platform for the
creation of novel molecules with significant applications in medicine and materials science. This
guide has provided a detailed overview of its properties, synthesis, and key reactions, complete
with experimental protocols and visual workflows, to empower researchers in their scientific
endeavors. The continued exploration of this compound and its derivatives is poised to yield
further innovations and advancements across multiple scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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